Orotic acid butyl ester

概要

説明

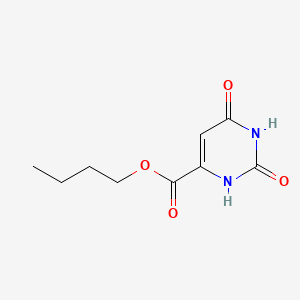

Orotic acid butyl ester is a derivative of orotic acid, which is a pyrimidine carboxylic acid. Orotic acid is naturally found in milk whey and is an intermediate in the biosynthesis of pyrimidine, a crucial component of DNA and RNA.

準備方法

Synthetic Routes and Reaction Conditions: Orotic acid butyl ester can be synthesized through esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst. For this compound, the reaction involves orotic acid and butanol, with hydrochloric acid as a catalyst. The mixture is refluxed for about 10 hours, followed by evaporation of the solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous refluxing and efficient solvent recovery systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

Hydrolysis Reactions

Orotic acid butyl ester undergoes hydrolysis under acidic or basic conditions to regenerate orotic acid:

Acidic Hydrolysis

-

Conditions : HCl (1M), reflux, 6–8 hours

-

Outcome : Quantitative conversion to orotic acid and butanol ().

Basic Hydrolysis

-

Conditions : NaOH (2M), room temperature, 2 hours

-

Outcome : Faster cleavage of the ester bond compared to acidic conditions, with >90% recovery of orotic acid ().

Transesterification

The butyl group can be replaced via transesterification with other alcohols. For example:

| Alcohol | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 70% | Forms methyl ester |

| Benzyl alcohol | BF₃·Et₂O | 80°C | 65% | Requires anhydrous conditions |

This reaction is pivotal for modifying solubility profiles or introducing protective groups in synthetic pathways ( ).

Condensation and Nucleosidation

The ester participates in condensation reactions to form complex derivatives. A notable example is intramolecular nucleosidation , where the esterified hydroxyl group reacts with the pyrimidine ring to form lactones or nucleoside analogs ( ).

Key Example :

-

Substrate : 5ʹ-O-acetylated ribofuranosyl derivative

-

Conditions : Vorbruggen-Hilbert-Johnson (VHJ) conditions (BSA, TMSOTf in CH₃CN)

Biological Derivatization

This compound serves as a precursor for N-substituted derivatives. Hydrazine treatment yields hydrazide analogs, which exhibit enhanced stem cell proliferation activity:

| Derivative | Reaction Conditions | Biological Activity |

|---|---|---|

| N-arylhydrazone | Hydrazine hydrate, ethanol | 2.5× proliferation rate vs. control ( ) |

| 5-Fluoroorotic acid | Fluorination at C5 | Antitumor activity () |

Stability and Reactivity Trends

科学的研究の応用

Chemical Structure and Synthesis

Orotic acid butyl ester (C₉H₁₂N₂O₄) is synthesized through the esterification of orotic acid with butanol, typically using an acid catalyst. This modification enhances its solubility and alters its biological activity compared to orotic acid. The synthesis process can be summarized as follows:

- Reactants : Orotic acid and butanol.

- Catalyst : Acid catalyst (e.g., HCl).

- Procedure : The reaction is conducted under controlled conditions to yield the ester product.

Biological Activities

Research indicates that orotic acid derivatives, including this compound, exhibit various biological activities:

- Stem Cell Stimulation : this compound has been studied for its ability to stimulate the proliferation of human mesenchymal stem cells (hMSCs). In vitro studies show that certain derivatives can enhance the proliferation rates of these cells, which are crucial for tissue engineering and regenerative medicine .

- Metabolic Effects : Given its structural similarity to orotic acid, it is hypothesized that this compound may influence cellular metabolism and modulate enzymes involved in pyrimidine biosynthesis.

Applications in Pharmaceuticals

This compound serves as a precursor for synthesizing various pharmaceutical compounds due to its biological activity. Its potential applications include:

- Drug Development : The compound's ability to stimulate stem cell proliferation makes it a candidate for developing therapies in regenerative medicine and tissue engineering .

- Nutraceuticals : As a derivative of a naturally occurring compound, it may be explored for health supplements aimed at enhancing cellular metabolism and supporting tissue regeneration.

Agricultural Applications

Emerging research suggests potential agricultural applications for this compound:

- Plant Growth Regulators : Its biological activity may be harnessed to develop plant growth regulators that enhance crop yield and resilience by modulating metabolic pathways in plants.

Case Studies

- Stem Cell Research : A study demonstrated that certain derivatives of orotic acid, including the butyl ester, significantly upregulated the proliferation of hMSCs. This finding highlights the potential of these compounds in developing therapies for tissue regeneration .

- Metabolic Studies : Investigations into the metabolic effects of orotic acid derivatives suggest that they may play a role in modulating cellular energy pathways, which could have implications for metabolic disorders.

作用機序

The mechanism of action of orotic acid butyl ester involves its conversion to orotic acid in biological systems. Orotic acid plays a role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This process involves several enzymatic steps, including the conversion of orotic acid to orotidine-5’-monophosphate and then to uridine-5’-monophosphate .

類似化合物との比較

Orotic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of a butyl group.

Potassium Orotate: A salt form of orotic acid with potassium.

Ammonium Orotate: A salt form of orotic acid with ammonium.

Uniqueness: Orotic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to other esters, the butyl group provides distinct physicochemical properties that can be advantageous in certain applications .

生物活性

Orotic acid butyl ester is a derivative of orotic acid, a pyrimidine carboxylic acid involved in various biological processes, including nucleic acid synthesis and cellular metabolism. This article explores the biological activity of this compound, focusing on its effects on cell proliferation, enzyme inhibition, and potential therapeutic applications.

This compound can be synthesized through the esterification of orotic acid with butanol. The reaction typically involves heating orotic acid in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the ester:

This synthesis route allows for the production of a compound with enhanced lipophilicity compared to orotic acid, potentially improving its bioavailability and pharmacological properties.

Cell Proliferation and Apoptosis

Research indicates that orotic acid and its derivatives, including butyl ester, can significantly influence cell proliferation and apoptosis. In vitro studies have demonstrated that orotic acid increases cell proliferation in serum-starved hepatocellular carcinoma cells by inhibiting AMP-activated protein kinase (AMPK) phosphorylation and activating the mammalian target of rapamycin complex 1 (mTORC1) pathway . This effect is crucial for cancer therapy, as promoting cell growth in certain contexts may enhance recovery from tissue damage.

Enzyme Inhibition

This compound has been shown to exhibit enzyme inhibition properties. Studies suggest that this compound can inhibit ribonucleotide reductase (RNR) activity in liver tissues, which is significant for controlling nucleotide synthesis and thus impacting cancer cell growth . The near-complete inhibition of RNR by orotic acid in experimental models highlights its potential as an antitumor agent.

Pharmacokinetics

The bioavailability of this compound has been assessed through pharmacokinetic studies. It was found that the butyl ester prodrug exhibited a 3.4-fold increase in bioavailability compared to other formulations . This enhanced absorption profile suggests that this compound could be more effective in clinical settings where rapid systemic availability is essential.

Case Studies and Research Findings

Several studies have investigated the biological activity of orotic acid derivatives, including butyl esters:

- Stem Cell Proliferation : One study evaluated various derivatives of orotic acid for their effects on human mesenchymal stem cells (hMSCs). Some analogs demonstrated significant stimulation of hMSC proliferation, suggesting potential applications in regenerative medicine .

- Antimicrobial Activity : Orotic acid derivatives have also been reported to possess antimicrobial properties. Certain compounds showed effectiveness against various bacterial strains, indicating their potential use as therapeutic agents .

特性

IUPAC Name |

butyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSYFXKHZGSZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177303 | |

| Record name | NSC 32774 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22754-37-6 | |

| Record name | Orotic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022754376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22754-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 32774 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIC ACID, BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YMM6WL7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。